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Compound of Interest

Compound Name: 2-Chlorofuran

Cat. No.: B3031412

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 2-chlorofuran. Due to a lack of experimentally determined thermochemical values in
publicly accessible literature, this guide details a state-of-the-art computational methodology for
the accurate prediction of these properties. Additionally, standard experimental protocols for the
determination of the enthalpy of formation are described to provide a complete picture for
researchers.

Quantitative Thermochemical Data

At present, specific experimental thermochemical data for 2-chlorofuran, such as the standard
enthalpy of formation, standard entropy, and heat capacity, are not readily available in the
public domain. Data for many furan derivatives are sparse, and the NIST/TRC Web Thermo
Tables, a potential source for such information, require a subscription to access. For context
and comparison, the available experimental data for the parent compound, furan, are provided
below.

Table 1: Summary of Thermochemical Data for 2-Chlorofuran
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Thermochemical
Symbol
Property

Value (kJ/mol)

Method

Standard Molar
Enthalpy of Formation  AfH°(g)
(gas, 298.15 K)

Not Available

Standard Molar
Entropy (gas, 298.15 S°(g)
K)

Not Available

Molar Heat Capacity
at Constant Pressure Cp(9)
(gas, 298.15 K)

Not Available

Standard Gibbs Free
Energy of Formation AfG°(g)
(gas, 298.15 K)

Not Available

Table 2: Experimental Thermochemical Data for Furan (for comparison)

Thermochemic
Symbol Value
al Property

Units

Reference

Standard Molar
Enthalpy of

AfH°(g) -34.7+0.8

Formation (gas,
298.15 K)

kJ/mol

NIST WebBook

Standard Molar
Entropy (gas, S°(9) 265.43
298.15 K)

J/mol-K

NIST WebBook

Molar Heat

Capacity at

Constant Cp(g) 65.4+1.5
Pressure (gas,

298.15 K)

J/mol-K

NIST
WebBook[1]
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Methodologies for Determination of
Thermochemical Properties

Given the absence of experimental data for 2-chlorofuran, this section details a robust
computational approach for the accurate prediction of its thermochemical properties, alongside
a standard experimental protocol for determining the enthalpy of formation.

Computational Protocol: High-Level Ab Initio
Calculations

A recent study by Ryzhova and Druzhinina (2024) on the thermochemistry of 43 furan
derivatives provides a high-level computational methodology that can be applied to 2-
chlorofuran for accurate results.[2] The core of this approach is the use of the domain-based
local pair natural orbital similarity transformed coupled-cluster singles and doubles with
perturbative triples (DLPNO-CCSD(T)) method with a complete basis set (CBS) extrapolation.

Workflow for Computational Determination of Enthalpy of Formation:

o Conformational Analysis: For molecules with rotational freedom, a conformational search is
performed to identify the most stable conformers.

o Geometry Optimization and Vibrational Frequencies: The geometries of the conformers are
optimized, and harmonic vibrational frequencies are calculated. The B3LYP-D3(BJ)/def2-
TZVPP level of theory is a suitable choice for this step.

» Single-Point Energy Calculations: High-level single-point energy calculations are performed
for the optimized geometries using the DLPNO-CCSD(T) method with a series of correlation-
consistent basis sets (e.g., cc-pVTZ, cc-pVQ2Z) to allow for extrapolation to the CBS limit.

» |sodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation,
isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where
the number and types of bonds on both the reactant and product sides are conserved,
leading to significant cancellation of errors in the quantum chemical calculations. The
selection of appropriate, well-characterized reference molecules is crucial for this step.
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o Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction at O K is calculated
from the electronic energies of the participants.

o Thermal Corrections: Thermal corrections to the enthalpy at 298.15 K are calculated using
the previously obtained vibrational frequencies.

o Enthalpy of Formation Calculation: The standard enthalpy of formation of the target molecule
(2-chlorofuran) is then derived from the calculated enthalpy of the isodesmic reaction and
the known experimental enthalpies of formation of the reference molecules.

Quantum Chemical Calculations

Single-Point Energies |
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Computational workflow for determining the enthalpy of formation.

Experimental Protocol: Bomb Calorimetry

The standard experimental method for determining the enthalpy of formation of a combustible
compound like 2-chlorofuran involves measuring its enthalpy of combustion using a bomb
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calorimeter.
Experimental Workflow for Determining Enthalpy of Combustion:

o Sample Preparation: A precisely weighed sample of pure 2-chlorofuran is placed in a
crucible inside a high-pressure vessel known as a "bomb."

e Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30
atm).

o Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an
insulated container (the calorimeter). The initial temperature of the water is accurately
measured.

« Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is
transferred to the bomb and the surrounding water, causing the temperature to rise.

o Temperature Monitoring: The temperature of the water is monitored until it reaches a
maximum and then begins to cool.

o Data Analysis: The heat capacity of the calorimeter system (determined from the combustion
of a standard substance like benzoic acid) and the measured temperature change are used
to calculate the heat of combustion.

» Derivation of Enthalpy of Formation: The standard enthalpy of formation of 2-chlorofuran
can then be calculated from its standard enthalpy of combustion using Hess's Law, along
with the known standard enthalpies of formation of the combustion products (COz, H20, and
HCI).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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